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Compound of Interest

Compound Name: Dmt-2'-f-dc(ac) amidite

Cat. No.: B598442 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of N4-acetyl-5'-O-(4,4'-

dimethoxytrityl)-2'-fluoro-2'-deoxycytidine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-

phosphoramidite, commonly referred to as Dmt-2'-f-dc(ac) amidite. This phosphoramidite is a

crucial building block in the synthesis of modified oligonucleotides, which have broad

applications in therapeutics, diagnostics, and biomedical research. The presence of the 2'-

fluoro modification enhances nuclease resistance and binding affinity to target RNA sequences,

making it a valuable component in the development of antisense oligonucleotides, siRNAs, and

aptamers.

This document details the synthetic pathway, experimental protocols, and quantitative data

associated with the preparation of Dmt-2'-f-dc(ac) amidite.

Synthetic Pathway Overview
The synthesis of Dmt-2'-f-dc(ac) amidite is a multi-step process that begins with the

commercially available nucleoside, 2'-fluoro-2'-deoxycytidine. The synthesis involves three

primary transformations:

Protection of the 5'-Hydroxyl Group: The 5'-hydroxyl group of 2'-fluoro-2'-deoxycytidine is

selectively protected with the acid-labile 4,4'-dimethoxytrityl (DMT) group. This ensures that

the 5'-position is masked during the subsequent phosphitylation of the 3'-hydroxyl group.
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Acetylation of the Exocyclic Amine: The N4-exocyclic amine of the cytosine base is protected

with an acetyl group. This prevents side reactions at the amine functionality during

oligonucleotide synthesis.

Phosphitylation of the 3'-Hydroxyl Group: The final step involves the introduction of the

phosphoramidite moiety at the 3'-hydroxyl position. This is typically achieved by reacting the

protected nucleoside with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the

presence of a mild base.

The overall synthetic scheme is depicted in the following workflow diagram.

Synthesis of Dmt-2'-f-dc(ac) Amidite

2'-fluoro-2'-deoxycytidine 5'-O-DMT ProtectionDMT-Cl, Pyridine 5'-O-DMT-2'-fluoro-2'-deoxycytidineYield: ~85-90% N4-AcetylationAcetic Anhydride N4-acetyl-5'-O-DMT-2'-fluoro-2'-deoxycytidineYield: ~85-95% 3'-O-Phosphitylation

2-Cyanoethyl N,N-diisopropyl-
chlorophosphoramidite, DIPEA Dmt-2'-f-dc(ac) AmiditeYield: ~80-90%

Click to download full resolution via product page

Caption: Synthetic workflow for Dmt-2'-f-dc(ac) amidite.

Experimental Protocols
The following protocols are based on established methodologies for nucleoside modifications

and phosphoramidite synthesis. Researchers should adapt these procedures as necessary

based on their specific laboratory conditions and available reagents.

2.1. Step 1: Synthesis of 5'-O-(4,4'-dimethoxytrityl)-2'-fluoro-2'-deoxycytidine

This procedure details the selective protection of the 5'-hydroxyl group of 2'-fluoro-2'-

deoxycytidine.

Materials:

2'-fluoro-2'-deoxycytidine
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Anhydrous pyridine

4,4'-Dimethoxytrityl chloride (DMT-Cl)

Dichloromethane (DCM)

Saturated sodium bicarbonate solution

Brine

Anhydrous sodium sulfate

Silica gel for column chromatography

Hexane

Ethyl acetate

Procedure:

2'-fluoro-2'-deoxycytidine is co-evaporated with anhydrous pyridine and dried under high

vacuum.

The dried nucleoside is dissolved in anhydrous pyridine.

DMT-Cl (typically 1.1 to 1.5 equivalents) is added portion-wise to the solution at room

temperature with stirring.

The reaction is monitored by thin-layer chromatography (TLC) until completion (typically 2-

4 hours).

The reaction is quenched by the addition of methanol.

The solvent is removed under reduced pressure, and the residue is dissolved in DCM.

The organic layer is washed with saturated sodium bicarbonate solution and brine, then

dried over anhydrous sodium sulfate.
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The crude product is purified by silica gel column chromatography using a gradient of ethyl

acetate in hexane.

Fractions containing the product are pooled and evaporated to yield 5'-O-DMT-2'-fluoro-2'-

deoxycytidine as a white foam.

2.2. Step 2: Synthesis of N4-acetyl-5'-O-(4,4'-dimethoxytrityl)-2'-fluoro-2'-deoxycytidine

This protocol describes the acetylation of the exocyclic amine of the cytosine base.

Materials:

5'-O-DMT-2'-fluoro-2'-deoxycytidine

Anhydrous pyridine

Acetic anhydride

Dichloromethane (DCM)

Saturated sodium bicarbonate solution

Brine

Anhydrous sodium sulfate

Silica gel for column chromatography

Hexane

Ethyl acetate

Procedure:

5'-O-DMT-2'-fluoro-2'-deoxycytidine is dissolved in anhydrous pyridine.

Acetic anhydride (typically 2-5 equivalents) is added dropwise to the solution at 0 °C.
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The reaction is allowed to warm to room temperature and stirred for 2-4 hours, with

progress monitored by TLC.

The reaction is quenched by the addition of cold water or ice.

The mixture is extracted with DCM.

The organic layer is washed with saturated sodium bicarbonate solution and brine, then

dried over anhydrous sodium sulfate.

The crude product is purified by silica gel column chromatography using a gradient of ethyl

acetate in hexane to afford N4-acetyl-5'-O-DMT-2'-fluoro-2'-deoxycytidine.

2.3. Step 3: Synthesis of Dmt-2'-f-dc(ac) Amidite

This final step introduces the phosphoramidite moiety at the 3'-hydroxyl position.

Materials:

N4-acetyl-5'-O-DMT-2'-fluoro-2'-deoxycytidine

Anhydrous dichloromethane (DCM)

N,N-Diisopropylethylamine (DIPEA)

2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

Saturated sodium bicarbonate solution

Brine

Anhydrous sodium sulfate

Anhydrous acetonitrile

Anhydrous hexane

Procedure:
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N4-acetyl-5'-O-DMT-2'-fluoro-2'-deoxycytidine is dried under high vacuum.

The dried nucleoside is dissolved in anhydrous DCM, and DIPEA (typically 2-3

equivalents) is added.

The solution is cooled to 0 °C, and 2-cyanoethyl N,N-diisopropylchlorophosphoramidite

(typically 1.2-1.5 equivalents) is added dropwise under an inert atmosphere (e.g., argon or

nitrogen).

The reaction is stirred at room temperature for 1-2 hours, with progress monitored by TLC

or ³¹P NMR.

The reaction is quenched with saturated sodium bicarbonate solution.

The organic layer is separated, washed with brine, and dried over anhydrous sodium

sulfate.

The solvent is evaporated, and the crude product is purified by precipitation from a

solution in a minimal amount of DCM or ethyl acetate into cold hexane.

The resulting white powder, Dmt-2'-f-dc(ac) amidite, is collected by filtration and dried

under vacuum.

Quantitative Data
The following table summarizes the key quantitative data for the synthesis of Dmt-2'-f-dc(ac)
amidite and its intermediates. The yields are based on typical results reported for similar

nucleoside phosphoramidite syntheses.
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Compound CAS Number
Molecular
Formula

Molecular
Weight ( g/mol
)

Typical Yield
(%)

5'-O-DMT-2'-

fluoro-2'-

deoxycytidine

Not available C₃₀H₃₂FN₃O₆ 561.60 85-90

N4-acetyl-5'-O-

DMT-2'-fluoro-2'-

deoxycytidine

159414-98-9 C₃₂H₃₄FN₃O₇ 603.63 85-95

Dmt-2'-f-dc(ac)

Amidite
159414-99-0 C₄₁H₄₉FN₅O₈P 789.83 80-90

Application in Oligonucleotide Synthesis
The synthesized Dmt-2'-f-dc(ac) amidite is used in automated solid-phase oligonucleotide

synthesis. The general cycle for incorporating this modified nucleoside is outlined below.
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Oligonucleotide Synthesis Cycle

1. Detritylation
(Removal of DMT)

2. Coupling
(Addition of Amidite)

Activator (e.g., Tetrazole)

3. Capping
(Blocking unreacted 5'-OH)

4. Oxidation
(P(III) to P(V))

Next Cycle

Click to download full resolution via product page

Caption: Standard phosphoramidite oligonucleotide synthesis cycle.

During the coupling step, the Dmt-2'-f-dc(ac) amidite is activated and reacts with the free 5'-

hydroxyl group of the growing oligonucleotide chain on the solid support. Subsequent capping,

oxidation, and detritylation steps allow for the sequential addition of further nucleotides.

Conclusion
The synthesis of Dmt-2'-f-dc(ac) amidite is a well-established process that provides a

valuable tool for the development of modified oligonucleotides. The protocols outlined in this

guide, along with the associated quantitative data, offer a comprehensive resource for

researchers in the fields of nucleic acid chemistry and drug development. Careful execution of

these synthetic steps and appropriate purification techniques are essential for obtaining high-

purity phosphoramidite suitable for automated oligonucleotide synthesis.
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To cite this document: BenchChem. [Synthesis of Dmt-2'-f-dc(ac) Amidite: An In-depth
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b598442#synthesis-of-dmt-2-f-dc-ac-amidite]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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